molecular formula C5H8ClNO2 B596159 2-Aminopent-4-ynoic acid hydrochloride CAS No. 16900-57-5

2-Aminopent-4-ynoic acid hydrochloride

Cat. No. B596159
CAS RN: 16900-57-5
M. Wt: 149.574
InChI Key: UAMBUICGODABQY-UHFFFAOYSA-N
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Description

2-Aminopent-4-ynoic acid hydrochloride is a synthetic amino acid . It has a molecular weight of 149.58 . The IUPAC name is 2-amino-4-pentynoic acid hydrochloride . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-Aminopent-4-ynoic acid hydrochloride involves several steps. It can be used in the synthesis of folate-conjugates and corresponding metal-chelate complexes . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The InChI code for 2-Aminopent-4-ynoic acid hydrochloride is 1S/C5H7NO2.ClH/c1-2-3-4 (6)5 (7)8;/h1,4H,3,6H2, (H,7,8);1H . This indicates that the molecule consists of a five-carbon chain with an amino group on the second carbon and a triple bond between the first and second carbons.


Chemical Reactions Analysis

As a synthetic amino acid, 2-Aminopent-4-ynoic acid hydrochloride can participate in various chemical reactions. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

2-Aminopent-4-ynoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 149.58 .

Scientific Research Applications

  • Synthesis of Optically Pure Derivatives and Inhibition of Aldose Reductase : A study by Parpart et al. (2015) reported the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids (alkynylated amino acids) through Sonogashira cross-coupling reactions. These compounds were tested for their biological activity and showed high inhibitory activity against aldose reductase, an enzyme involved in diabetic complications, suggesting potential therapeutic applications (Parpart et al., 2015).

  • Discovery in Natural Sources : Amino acids similar to 2-Aminopent-4-ynoic acid hydrochloride have been found in natural sources. For instance, Niimura and Hatanaka (1974) identified l-threo- and l-erythro-2-amino-3-hydroxyhex-4-ynoic acids in Tricholomopsis rutilans, a type of mushroom. These findings highlight the natural occurrence and potential biological significance of such compounds (Niimura & Hatanaka, 1974).

  • Role in GABA Receptor Studies : Research by Allan et al. (1985) involved the synthesis of derivatives of 5-aminopentanoic acid, including 5-aminopent-3-ynoic acid, for structure-activity studies on GABA receptors. The study found that only the (Z) isomers of these compounds were active as GABA agonists, providing insights into the molecular action of GABA and related neurotransmitters (Allan et al., 1985).

  • Synthesis of Analogs for Labelled Peptide Preparation : A study by Hasegawa et al. (1993) detailed the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor for preparing tritium- or deuterium-labelled peptides. This research demonstrates the utility of such compounds in labeling and tracking peptides in biochemical studies (Hasegawa et al., 1993).

  • Investigation in Enzyme Inhibition : The compound has been studied in the context of enzyme inhibition. For example, Jung et al. (1978) researched 4-Aminohex-5-ynoic acid as an inhibitor of bacterial glutamic acid decarboxylase, revealing its potential as a tool in understanding and manipulating enzyme activities (Jung et al., 1978).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-aminopent-4-ynoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMBUICGODABQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopent-4-ynoic acid hydrochloride

Citations

For This Compound
1
Citations
NS Medran, M Villalba, EG Mata… - European Journal of …, 2016 - Wiley Online Library
… in vacuo to give 2-aminopent-4-ynoic acid hydrochloride (6) (… To a solution of 2-aminopent-4-ynoic acid hydrochloride (6) (… ):[5] A mixture of 2-aminopent-4-ynoic acid hydrochloride (6) (…

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